molecular formula C12H12N2O6S2 B256521 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate

2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate

Cat. No. B256521
M. Wt: 344.4 g/mol
InChI Key: OZHOTXMUAWJOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile intermediate that can be used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form covalent bonds. This compound has been shown to react with various electrophilic species, including epoxides, alkyl halides, and acyl chlorides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This compound has also been shown to have low environmental impact.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate in lab experiments include its versatility as a building block for the synthesis of various organic compounds, its high yield and purity, and its low toxicity. However, one limitation is that it may not be suitable for certain reactions due to its reactivity with electrophilic species.

Future Directions

There are several future directions for the use of 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate in scientific research. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. This compound may also have potential applications in materials science, including the synthesis of novel polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate involves the reaction between 2-nitro-4-(methylsulfonyl)phenyl mercaptan and chloroacetic acid, followed by the cyanoethylation of the resulting product. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate has been extensively used in scientific research due to its potential applications in various fields. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been used as a reagent in the synthesis of various heterocyclic compounds.

properties

Product Name

2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate

Molecular Formula

C12H12N2O6S2

Molecular Weight

344.4 g/mol

IUPAC Name

2-cyanoethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate

InChI

InChI=1S/C12H12N2O6S2/c1-22(18,19)9-3-4-11(10(7-9)14(16)17)21-8-12(15)20-6-2-5-13/h3-4,7H,2,6,8H2,1H3

InChI Key

OZHOTXMUAWJOQW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)OCCC#N)[N+](=O)[O-]

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)OCCC#N)[N+](=O)[O-]

Origin of Product

United States

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